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Compound of Interest

Compound Name: ST-836 hydrochloride

Cat. No.: B1139235 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
ST-836 hydrochloride is a novel small molecule compound under preclinical investigation for

its potential therapeutic application in nervous system disorders, with a primary focus on

Parkinson's disease.[1] Developed by Motac Neuroscience Ltd., ST-836 hydrochloride is

characterized as a potent dopamine receptor agonist with selectivity for the D3 subtype over

the D2 subtype.[1][2] This document provides a technical summary of the available preclinical

findings for ST-836 hydrochloride, intended to inform researchers and professionals in the

field of drug development.
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Parameter Value Source

Compound Name ST-836 hydrochloride ChemicalBook

Synonyms ST-836 Hcl AdooQ®

Mechanism of Action
Dopamine D2 and D3

Receptor Agonist
Patsnap Synapse

Therapeutic Area Nervous System Diseases Patsnap Synapse

Indication Parkinson's Disease Patsnap Synapse

Development Phase Preclinical Patsnap Synapse

Originator Motac Neuroscience Ltd. Patsnap Synapse

Quantitative Data: Receptor Binding Affinity
The primary quantitative data available for ST-836 hydrochloride pertains to its binding affinity

for dopamine D2 and D3 receptors. The compound demonstrates a higher potency for the D3

receptor.

Receptor Subtype Ki (nM)

Dopamine D3 4.5

Dopamine D2 132

Data sourced from ChemicalBook.[2]

Experimental Protocols
Detailed experimental protocols for the determination of the binding affinities (Ki values) are not

publicly available in the reviewed literature. However, such studies are typically conducted

using radioligand binding assays.

General Methodology for Radioligand Binding Assay:
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A standard radioligand binding assay to determine the Ki values for a test compound like ST-
836 hydrochloride would generally involve the following steps:

Membrane Preparation: Membranes are prepared from cells expressing the human

dopamine D2 or D3 receptor.

Radioligand Incubation: The cell membranes are incubated with a specific radioligand (e.g.,

[3H]-spiperone for D2/D3 receptors) at a constant concentration.

Competitive Binding: Increasing concentrations of the unlabeled test compound (ST-836
hydrochloride) are added to the incubation mixture to compete with the radioligand for

binding to the receptors.

Separation and Scintillation Counting: After reaching equilibrium, the bound and free

radioligand are separated by rapid filtration. The amount of radioactivity bound to the

membranes is then quantified using a scintillation counter.

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value

(the concentration of the test compound that inhibits 50% of the specific binding of the

radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff

equation, which also takes into account the concentration and affinity of the radioligand.

Signaling Pathway
As a dopamine D2 and D3 receptor agonist, ST-836 hydrochloride is expected to modulate

downstream signaling pathways associated with these G protein-coupled receptors (GPCRs).

Both D2 and D3 receptors are members of the D2-like family, which couple to Gi/o proteins.
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Click to download full resolution via product page

Caption: Agonist binding to D2/D3 receptors activates Gi/o, inhibiting adenylyl cyclase and

reducing cAMP levels.

Experimental Workflow
The preclinical evaluation of a novel compound like ST-836 hydrochloride for Parkinson's

disease would typically follow a structured workflow, progressing from in vitro characterization

to in vivo efficacy and safety studies.
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Caption: A typical preclinical workflow for a Parkinson's disease drug candidate.

Discussion and Future Directions
The available data indicates that ST-836 hydrochloride is a potent dopamine D3 receptor

agonist with a notable selectivity over the D2 receptor. This pharmacological profile is of

interest for the treatment of Parkinson's disease, as D3 receptor agonism is thought to

contribute to the therapeutic effects on motor symptoms.

The development of ST-836 hydrochloride is in the preclinical stage. Further research will be

necessary to fully characterize its pharmacological properties and to assess its therapeutic

potential. Key future research directions would include:

In vivo efficacy studies: Evaluation of ST-836 hydrochloride in established animal models of

Parkinson's disease to assess its impact on motor and non-motor symptoms.

Pharmacokinetic profiling: Determination of the absorption, distribution, metabolism, and

excretion (ADME) properties of the compound to establish its drug-like characteristics.

Safety and toxicology studies: Comprehensive evaluation of the safety profile of ST-836
hydrochloride in preclinical models.

Mechanism of action studies: Further elucidation of the downstream signaling effects of ST-
836 hydrochloride to better understand its molecular mechanism of action.

The successful completion of these studies will be crucial in determining the potential of ST-
836 hydrochloride to advance into clinical development for the treatment of Parkinson's

disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Neurodegenerative Disease Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1139235#st-836-hydrochloride-preclinical-research-
findings]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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